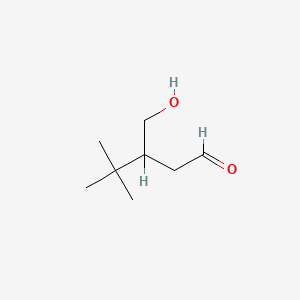
1-(Trifluoromethyl)piperidin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Trifluoromethyl)piperidin-4-amine is a fluorinated organic compound that belongs to the class of piperidine derivatives. The presence of a trifluoromethyl group in its structure imparts unique chemical and physical properties, making it a valuable compound in various scientific and industrial applications. The molecular formula of this compound is C6H11F3N2, and it is known for its potential use in pharmaceuticals and agrochemicals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)piperidin-4-amine typically involves the introduction of a trifluoromethyl group into a piperidine ring. One common method is the reaction of piperidine with trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a base like potassium carbonate (K2CO3). The reaction is usually carried out under reflux conditions in an appropriate solvent like acetonitrile (CH3CN).
Industrial Production Methods: Industrial production of this compound may involve more scalable and cost-effective methods. One approach is the use of continuous flow reactors, which allow for better control over reaction parameters and higher yields. Additionally, the use of catalysts such as palladium or nickel can enhance the efficiency of the trifluoromethylation process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Trifluoromethyl)piperidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4 in aqueous solution under mild heating.
Reduction: LiAlH4 in anhydrous ether at room temperature.
Substitution: Nucleophiles like sodium azide (NaN3) in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed:
Oxidation: N-oxides of this compound.
Reduction: Reduced piperidine derivatives.
Substitution: Substituted piperidine compounds with various functional groups.
Applications De Recherche Scientifique
1-(Trifluoromethyl)piperidin-4-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: It serves as a precursor for the development of new drugs, particularly those targeting the central nervous system.
Industry: The compound is utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(Trifluoromethyl)piperidin-4-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the lipophilicity of the compound, allowing it to easily cross cell membranes and interact with intracellular targets. The compound may act on neurotransmitter receptors, enzymes, or ion channels, modulating their activity and leading to various physiological effects.
Comparaison Avec Des Composés Similaires
1-(Trifluoromethyl)piperidin-4-amine can be compared with other piperidine derivatives and trifluoromethyl-containing compounds:
Similar Compounds: 1-(2,2,2-Trifluoroethyl)piperidin-4-amine, 4-(Trifluoromethyl)piperidine, and 1-Methyl-N-(4-(trifluoromethyl)benzyl)piperidin-4-amine.
Uniqueness: The presence of both the piperidine ring and the trifluoromethyl group in this compound imparts unique chemical stability, lipophilicity, and biological activity, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C6H11F3N2 |
|---|---|
Poids moléculaire |
168.16 g/mol |
Nom IUPAC |
1-(trifluoromethyl)piperidin-4-amine |
InChI |
InChI=1S/C6H11F3N2/c7-6(8,9)11-3-1-5(10)2-4-11/h5H,1-4,10H2 |
Clé InChI |
CHLGNUIRUUQDSH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1N)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



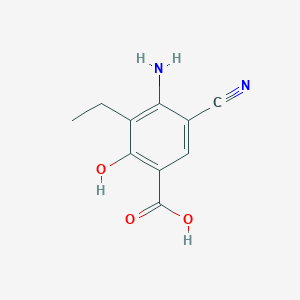
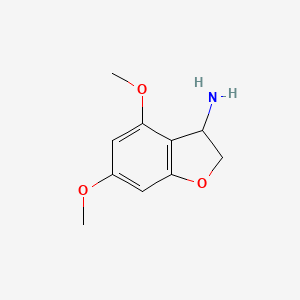
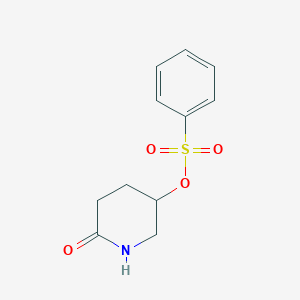

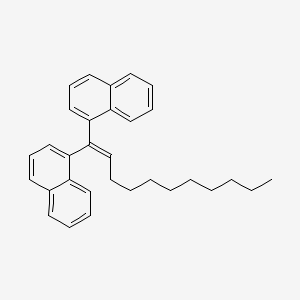
![2-(Cyclohexyloxy)-4-[2-(dimethylamino)ethyl]phenol](/img/structure/B13953266.png)
![3-[(2,2-Dimethyl-4,4-diphenyloxetan-3-ylidene)amino]-2-methylpropanenitrile](/img/structure/B13953286.png)
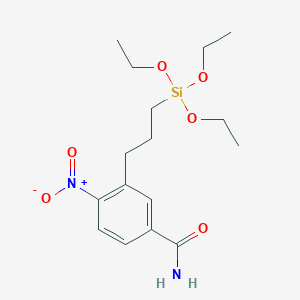
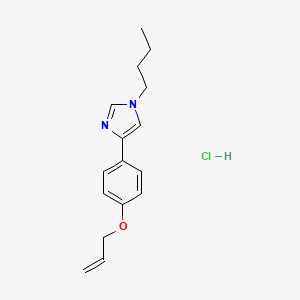
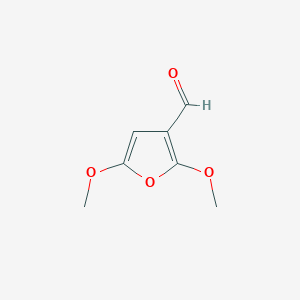
![tert-Butyl 7-(mercaptomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13953318.png)

